molecular formula C12H9N3OS B2503486 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 27106-16-7

5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2503486
CAS No.: 27106-16-7
M. Wt: 243.28
InChI Key: CNWLGJLWFORSRE-UHFFFAOYSA-N
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Description

5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse pharmacological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a furan ring, a phenyl group, and a triazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization. The detailed steps are as follows :

    Preparation of 2-Furoyl Thiosemicarbazide: Furan-2-carboxylic acid hydrazide is reacted with ammonium thiocyanate in the presence of aqueous hydrochloric acid under reflux conditions for 3 hours.

    Cyclization: The resulting 2-furoyl thiosemicarbazide is then treated with potassium hydroxide in ethanol under reflux for 3 hours, followed by acidification with acetic acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrosulfides.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Hydrosulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a furan ring, a phenyl group, and a triazole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other triazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(furan-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWLGJLWFORSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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